molecular formula C22H19N3O5 B11379146 N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11379146
M. Wt: 405.4 g/mol
InChI Key: XSWPHVHKNJBCNN-UHFFFAOYSA-N
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Description

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound combining a 1,2,5-oxadiazole (furazan) core with a 2-oxo-2H-chromene (coumarin) carboxamide moiety. The structure features a 4-butoxyphenyl substituent on the oxadiazole ring and a chromene-derived carboxamide group.

Properties

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C22H19N3O5/c1-2-3-12-28-16-10-8-14(9-11-16)19-20(25-30-24-19)23-21(26)17-13-15-6-4-5-7-18(15)29-22(17)27/h4-11,13H,2-3,12H2,1H3,(H,23,25,26)

InChI Key

XSWPHVHKNJBCNN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the butoxyphenyl derivative, followed by the formation of the oxadiazole ring through cyclization reactions. The final step involves coupling the oxadiazole intermediate with the chromene carboxamide under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis systems. The focus is on achieving high yields and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the oxadiazole ring or the chromene moiety.

    Substitution: The butoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the butoxyphenyl moiety.

Scientific Research Applications

Anticancer Properties

Research indicates that N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide exhibits notable anticancer activity against various cancer cell lines. The mechanism of action primarily involves the induction of apoptosis through the activation of caspase pathways.

Case Study:
A study focusing on breast cancer cell lines (MCF-7) demonstrated that this compound reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests a strong potential for further development as an anticancer agent .

Cell Line IC50 Value (µM) Effect
MCF-715Significant reduction in viability
HCT11612Induction of apoptosis observed

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro tests have shown significant inhibitory effects, indicating its potential as an antimicrobial agent.

Case Study:
In a recent study, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 32 µg/mL and 64 µg/mL respectively, demonstrating effective antibacterial activity .

Bacterial Strain MIC (µg/mL) Effect
Staphylococcus aureus32Inhibitory effect observed
Escherichia coli64Inhibitory effect observed

Mechanism of Action

The mechanism of action of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Insights :

  • The chromene carboxamide moiety is conserved in compounds with enzyme-inhibitory activity (e.g., acetylcholinesterase in compound 17) .
  • Oxadiazole derivatives with electron-withdrawing groups (e.g., trifluoromethyl in MD77) show stronger anticancer activity, while alkoxy substituents (e.g., butoxy, propoxy) may favor agrochemical applications .

Biological Activity

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its structure, synthesis, and biological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide. Its molecular formula is C21H21N3O5C_{21}H_{21}N_{3}O_{5}, with a molecular weight of 395.4 g/mol. The structure includes a chromene moiety, which is known for its biological versatility.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate oxadiazole derivatives with chromene-based substrates. Various synthetic routes have been explored to enhance yield and purity while minimizing adverse effects.

Biological Activity

The biological activity of this compound has been investigated in several studies. Below are key findings regarding its pharmacological profiles:

Anticancer Activity

Studies have shown that compounds containing the oxadiazole and chromene scaffolds exhibit significant anticancer properties. For instance:

  • Mechanism : The compound interacts with tubulin at colchicine binding sites, inhibiting polymerization and leading to apoptosis in cancer cells .
  • Cell Lines : It has demonstrated activity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent cytotoxicity .

Antimicrobial Effects

Research indicates that derivatives of this compound possess antimicrobial properties:

  • Bacterial Inhibition : It has shown effectiveness against Staphylococcus spp., suggesting potential as an antibacterial agent .

Antidiabetic Activity

The compound's structural features suggest potential antidiabetic effects:

  • Mechanism : It may influence glucose metabolism and insulin sensitivity through modulation of specific signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 (µM)Reference
AnticancerMCF-70.65
HeLa2.41
AntimicrobialStaphylococcus spp.-
Antidiabetic--

Case Studies

  • Anticancer Study : A study evaluated the compound against several cancer cell lines and found that it induced apoptosis through caspase activation, leading to cell cycle arrest at the G2/M phase .
  • Antimicrobial Evaluation : In vitro tests showed that the compound effectively inhibited biofilm formation in bacterial cultures, highlighting its potential for treating infections caused by resistant strains .

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